molecular formula C25H23N5O3S B2480851 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(2-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 899761-44-5

3-(2,5-DIMETHYLBENZENESULFONYL)-N-(2-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Katalognummer: B2480851
CAS-Nummer: 899761-44-5
Molekulargewicht: 473.55
InChI-Schlüssel: NTZHGLBFCCJXRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,5-Dimethylbenzenesulfonyl)-N-(2-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a 2,5-dimethylbenzenesulfonyl group at position 3 and a 2-ethoxyphenyl substituent on the amine moiety at position 3. The triazoloquinazoline core imparts rigidity and planar geometry, while the sulfonyl and ethoxyphenyl groups modulate electronic and steric properties. Such derivatives are typically synthesized via sulfonylation and coupling reactions, as seen in related triazoloquinazoline syntheses .

Eigenschaften

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-N-(2-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3S/c1-4-33-21-12-8-6-10-19(21)26-23-18-9-5-7-11-20(18)30-24(27-23)25(28-29-30)34(31,32)22-15-16(2)13-14-17(22)3/h5-15H,4H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZHGLBFCCJXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(2-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate azide and alkyne under copper-catalyzed conditions (CuAAC reaction).

    Quinazoline Formation: The quinazoline moiety can be constructed through a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.

    Ethoxyphenyl Substitution: The final step involves the substitution of the ethoxyphenyl group onto the triazoloquinazoline core, typically through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,5-DIMETHYLBENZENESULFONYL)-N-(2-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(2,5-DIMETHYLBENZENESULFONYL)-N-(2-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Wirkmechanismus

The mechanism of action of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(2-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Compound Name Sulfonyl Substituent Amine Substituent Molecular Formula Molecular Weight (g/mol) Calculated logP*
Target : 3-(2,5-Dimethylbenzenesulfonyl)-N-(2-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 2,5-Dimethylphenyl 2-Ethoxyphenyl C₂₇H₂₅N₅O₃S 499.1 4.2
Analog 1 : 3-(2,5-Dimethylbenzenesulfonyl)-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 2,5-Dimethylphenyl 4-Methylbenzyl C₂₆H₂₄N₅O₂S 470.1 5.0
Analog 2 : 3-Benzenesulfonyl-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenyl 4-Ethoxyphenyl C₂₅H₂₁N₅O₃S 471.1 3.8

*Calculated logP values are estimates based on substituent contributions using the Crippen method.

Key Findings:

Substituent Effects on Lipophilicity: The target compound exhibits intermediate logP (4.2) compared to Analog 1 (logP 5.0) and Analog 2 (logP 3.8). The 2,5-dimethylbenzenesulfonyl group increases lipophilicity relative to Analog 2’s unsubstituted phenylsulfonyl. However, the 2-ethoxyphenyl group’s polar ethoxy moiety reduces logP compared to Analog 1’s nonpolar 4-methylbenzyl substituent .

In contrast, Analog 2’s para-ethoxy group offers less steric resistance, which may enhance solubility .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (499.1 g/mol) compared to analogs suggests reduced aqueous solubility, though the ethoxy group may partially offset this through polarity. Analog 2, with a simpler sulfonyl group, has the lowest molecular weight (471.1 g/mol) and may exhibit better solubility .

Research Implications

  • Structure-Activity Relationships (SAR) : The positional isomerism (ortho vs. para) and substituent type (methyl vs. ethoxy) highlight critical SAR trends. For instance, para-substituted amines (Analog 2) may favor solubility, while ortho-substituted variants (target) could optimize target binding in sterically demanding environments.
  • Synthetic Optimization : The target compound’s balanced logP and steric profile position it as a candidate for further derivatization, particularly in drug discovery contexts requiring a balance between membrane permeability and solubility.

Biologische Aktivität

The compound 3-(2,5-dimethylbenzenesulfonyl)-N-(2-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel hybrid molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of Triazole Ring : The triazole moiety is synthesized through cyclization reactions involving azides and alkenes.
  • Sulfonylation : The introduction of the dimethylbenzenesulfonyl group is achieved via sulfonyl chloride reactions.
  • Amine Formation : The final amine structure is obtained through nucleophilic substitution reactions.

In Vitro Studies

Recent studies have evaluated the biological activity of quinazoline-triazole hybrids, including our compound of interest. Notably:

  • Acetylcholinesterase Inhibition : The compound exhibited significant inhibition against the acetylcholinesterase (AChE) enzyme with an IC50 value within the range of 0.2 to 83.9 µM, indicating potential use in treating Alzheimer's disease .
  • Anti-inflammatory Effects : In models of ulcerative colitis, compounds similar to the target compound demonstrated protective effects against acetic acid-induced colitis in rats, with some derivatives showing efficacy comparable to dexamethasone .

The mechanism of action for this class of compounds often involves:

  • Dual Binding Site Interaction : Molecular docking studies suggest that these compounds can bind to both the catalytic and peripheral anionic sites of AChE, enhancing their inhibitory effects .
  • Enzyme Inhibition : The compounds have shown preferential inhibition towards phospholipase A2 (PLA2), which is implicated in inflammatory processes .

Table 1: Biological Activity Summary

Compound NameActivity TypeIC50 Value (µM)Reference
Target CompoundAChE Inhibition0.2 - 83.9
Similar CompoundAnti-inflammatoryEffective vs. Dexamethasone

Table 2: Mechanistic Insights

MechanismDescription
Binding SitesDual binding to CAS and PAS in AChE
Enzyme TargetInhibition of PLA2

Case Studies

  • Alzheimer's Disease Model : In a study focused on Alzheimer's disease models, hybrid compounds similar to our target compound showed promising results in reducing AChE activity, suggesting their potential as therapeutic agents for cognitive disorders .
  • Ulcerative Colitis Model : Compounds were tested in an acetic acid-induced ulcerative colitis model in rats, where certain derivatives provided significant protection compared to standard treatments like dexamethasone .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.